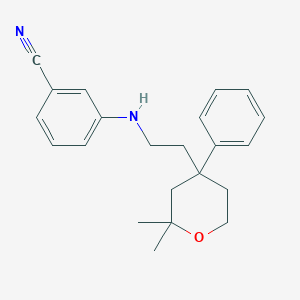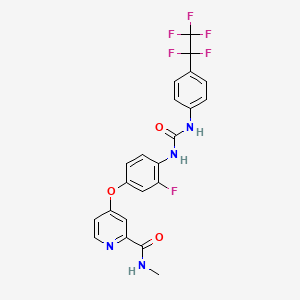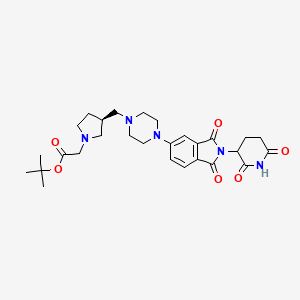
Tripeptide-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripeptide-8 is a synthetic peptide composed of three amino acids: arginine, histidine, and phenylalanine. It is often used in skincare products due to its anti-inflammatory and soothing properties. This compound is known for its ability to reduce skin irritation and redness, making it a popular ingredient in formulations for sensitive skin.
準備方法
Synthetic Routes and Reaction Conditions: Tripeptide-8 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving the activation of the carboxyl group of the incoming amino acid and its coupling to the amino group of the growing peptide chain. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS. The process is automated to ensure consistency and efficiency. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable, dry powder.
化学反応の分析
Types of Reactions: Tripeptide-8 can undergo various chemical reactions, including:
Oxidation: The histidine residue in this compound can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can occur at the phenylalanine residue, leading to the formation of reduced phenylalanine derivatives.
Substitution: Substitution reactions can take place at the arginine residue, resulting in the formation of substituted arginine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized histidine derivatives, reduced phenylalanine derivatives, and substituted arginine derivatives.
科学的研究の応用
Tripeptide-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides.
Biology: this compound is studied for its role in cellular signaling and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in reducing inflammation and promoting wound healing.
Industry: this compound is used in the formulation of skincare products due to its anti-inflammatory and soothing properties.
作用機序
Tripeptide-8 exerts its effects by interacting with the melanocortin 1 receptor (MC1-R) on the surface of skin cells. By inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1-R, this compound reduces the release of inflammatory cytokines such as interleukin-8 (IL-8). This leads to a decrease in skin inflammation and redness. Additionally, this compound can mitigate neurogenic edema, providing a soothing effect on the skin.
類似化合物との比較
Tripeptide-8 is often compared to other peptides used in skincare, such as:
Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it stimulates collagen production and improves skin elasticity.
Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory effects.
Carnosine: An antioxidant peptide that protects the skin from oxidative stress.
Uniqueness of this compound: What sets this compound apart is its strong anti-inflammatory and soothing properties, making it particularly beneficial for sensitive and irritated skin. Unlike some other peptides, this compound specifically targets the melanocortin 1 receptor to modulate inflammatory responses, providing a unique mechanism of action.
特性
分子式 |
C21H30N8O4 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H30N8O4/c22-15(10-14-11-25-12-27-14)18(30)29-17(9-13-5-2-1-3-6-13)19(31)28-16(20(32)33)7-4-8-26-21(23)24/h1-3,5-6,11-12,15-17H,4,7-10,22H2,(H,25,27)(H,28,31)(H,29,30)(H,32,33)(H4,23,24,26)/t15-,16-,17+/m0/s1 |
InChIキー |
AYUOWUNWZGTNKB-YESZJQIVSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)


![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)



